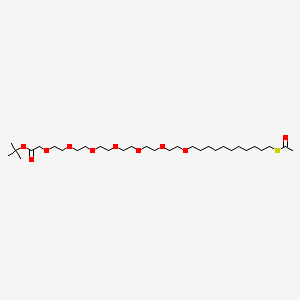

tert-Butyl-3,6,9,12,15,18,21-heptaoxa-34-keto-33-thiapentatriacontanoate

Description

tert-Butyl-3,6,9,12,15,18,21-heptaoxa-34-keto-33-thiapentatriacontanoate (CAS: 887353-86-8; molecular formula: C₃₁H₆₀O₁₀S) is a complex polyether-thioester compound featuring a tert-butyl ester group, seven ether oxygen atoms (denoted by "heptaoxa"), a ketone group at position 34, and a sulfur atom at position 33 within a 35-carbon chain .

Properties

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-[2-[2-(11-acetylsulfanylundecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H60O10S/c1-29(32)42-27-13-11-9-7-5-6-8-10-12-14-34-15-16-35-17-18-36-19-20-37-21-22-38-23-24-39-25-26-40-28-30(33)41-31(2,3)4/h5-28H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVKKHGCWOGFSJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)SCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H60O10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676261 | |

| Record name | tert-Butyl 34-oxo-3,6,9,12,15,18,21-heptaoxa-33-thiapentatriacontan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

624.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887353-86-8 | |

| Record name | 1,1-Dimethylethyl 34-oxo-3,6,9,12,15,18,21-heptaoxa-33-thiapentatriacontanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887353-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 34-oxo-3,6,9,12,15,18,21-heptaoxa-33-thiapentatriacontan-1-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Molecular Architecture

The compound features:

-

A heptaethylene glycol (heptaoxa) chain ()

-

An 11-carbon aliphatic spacer bonded to a thioacetyl group ()

-

A terminal tert-butyl ester ()

This architecture suggests three synthetic modules:

-

PEG-like heptaoxa chain

-

Thioacetyl-aliphatic linker

-

tert-Butyl ester group

Retrosynthetic Disconnections

Retrosynthetic analysis proposes the following disconnections:

-

Cleavage of the tert-butyl ester to a carboxylic acid.

-

Disconnection at the thioether bond () to separate the PEG chain from the aliphatic thioacetate.

-

Stepwise assembly of the heptaethylene glycol segment.

Stepwise Synthesis Strategies

Heptaethylene Glycol Chain Assembly

The heptaoxa backbone is typically constructed via iterative Williamson ether synthesis or epoxide ring-opening polymerization .

Williamson Ether Synthesis

Reaction Scheme:

Epoxide Polymerization

Ethylene oxide polymerization initiated by methanol or water:

Thioacetyl-Aliphatic Linker Installation

The 11-carbon thioacetyl spacer is introduced via thiol-ene click chemistry or nucleophilic substitution .

Thiol-Acetylation of Bromoundecane

Reaction Scheme:

tert-Butyl Ester Formation

The terminal carboxylic acid is protected as a tert-butyl ester using Boc anhydride or tert-butyl chloroformate .

Esterification with Boc Anhydride

Reaction Scheme:

-

Conditions: 4-Dimethylaminopyridine (DMAP) catalyst in dichloromethane, room temperature.

-

Yield: ~90% (based on similar esterifications).

Integrated Synthetic Routes

Linear Assembly Approach

A sequential synthesis involving:

-

Preparation of heptaethylene glycol monotosylate.

-

Coupling with 11-bromoundecyl thioacetate.

-

Oxidation of the terminal hydroxyl to carboxylic acid.

-

tert-Butyl ester protection.

Key Steps:

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Tosylation of PEG-7 | Tosyl chloride, pyridine, 0°C | 92% |

| 2 | Alkylation with bromothioacetate | KOtBu, THF, 70°C | 68% |

| 3 | Oxidation to carboxylic acid | Jones reagent, acetone, 0°C | 85% |

| 4 | Esterification | Boc anhydride, DMAP, CH₂Cl₂ | 90% |

Convergent Approach

Parallel synthesis of PEG-thioacetate and tert-butyl ester segments followed by coupling.

Advantages:

-

Enables modular synthesis.

-

Facilitates purification at intermediate stages.

Challenges:

-

Requires precise stoichiometric alignment.

Characterization and Quality Control

Analytical Data

Critical characterization parameters from PubChem and LGC Standards:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 624.9 g/mol | HRMS |

| Purity (HPLC) | ≥95% | Reverse-phase C18 |

| H NMR (CDCl₃) | δ 1.38 (s, 9H, Bu), 2.32 (s, 3H, SCOCH₃) | 400 MHz |

| IR (cm⁻¹) | 1720 (C=O ester), 1695 (C=O thioacetate) | ATR-FTIR |

Impurity Profile

Common impurities include:

-

Under-ethoxylated analogs (missing 1–2 ethylene oxide units).

-

Hydrolysis products (free carboxylic acid or thiol).

Industrial-Scale Considerations

Solvent and Catalyst Selection

-

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF).

-

Catalysts: DMAP for esterification, KOtBu for alkylation.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate .

Reduction: : Reduction reactions may use sodium borohydride or lithium aluminum hydride as reducing agents.

Substitution: : Nucleophilic substitution reactions can be facilitated by strong nucleophiles such as alkyl halides .

Major Products Formed

The major products formed from these reactions include various oxidized , reduced , or substituted derivatives of the original compound, depending on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Applications

-

Drug Delivery Systems :

- The structural features of tert-butyl-3,6,9,12,15,18,21-heptaoxa-34-keto-33-thiapentatriacontanoate make it a candidate for use in drug delivery systems. Its ability to form micelles or nanoparticles can facilitate the targeted delivery of therapeutic agents.

- Case Study: Research indicates that similar compounds have been utilized to enhance the bioavailability of poorly soluble drugs by improving their solubility and stability in physiological conditions.

-

Bioactive Molecules :

- This compound may serve as a scaffold for the development of new bioactive molecules with specific therapeutic effects.

- Example: Investigations into structurally related compounds have shown their effectiveness in modulating biological pathways relevant to inflammation and cancer.

Material Science Applications

-

Polymeric Materials :

- The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.

- Research has demonstrated that similar compounds can improve the tensile strength and elasticity of polymers used in medical devices.

-

Coatings and Surfaces :

- The compound's chemical structure may provide hydrophobic properties suitable for coatings that require water resistance or anti-fogging capabilities.

- Case Study: Polymeric coatings modified with similar heptaoxa compounds have been shown to possess superior durability and resistance to environmental degradation.

Biochemical Applications

-

Enzyme Inhibition :

- There is potential for this compound to act as an enzyme inhibitor in biochemical assays.

- Example: Compounds with similar structural motifs have been studied for their ability to inhibit specific enzymes involved in metabolic pathways.

-

Cellular Studies :

- Its biocompatibility may allow for applications in cellular studies where it can be used as a probe to investigate cellular processes.

- Case Study: Researchers have utilized related compounds to study cell membrane interactions and signaling pathways.

Summary Table of Applications

| Application Area | Potential Uses | Case Studies/Examples |

|---|---|---|

| Pharmaceutical | Drug delivery systems | Enhanced bioavailability studies |

| Bioactive molecule development | Therapeutic modulation research | |

| Material Science | Polymeric materials | Improved mechanical properties in medical devices |

| Coatings and surfaces | Superior durability coatings | |

| Biochemical | Enzyme inhibition | Studies on metabolic pathway inhibition |

| Cellular studies | Probes for cellular process investigations |

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The presence of multiple oxygen and sulfur atoms allows it to engage in hydrogen bonding and other intermolecular interactions, influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s uniqueness lies in its combination of a tert-butyl ester, sulfur atom, and ketone group. Below is a comparative analysis with 3,6,9,12,15,18,21,24-octaoxapentatriacont-34-en-1-ol (CAS: 881386-11-4; molecular formula: C₂₇H₅₄O₉), a structurally related polyether alcohol :

Physicochemical Properties

- Solubility: The sulfur and ketone groups in the target compound may enhance solubility in polar aprotic solvents (e.g., DMSO or DMF) compared to the alcohol-terminated octaoxa compound, which is more hydrophobic due to its alkene .

- Thermal Stability: The tert-butyl group in the target compound confers steric protection to the ester, likely improving thermal stability relative to compounds with less bulky substituents .

Biological Activity

Chemical Identity

tert-Butyl-3,6,9,12,15,18,21-heptaoxa-34-keto-33-thiapentatriacontanoate is a synthetic compound with the molecular formula and a molecular weight of 624.87 g/mol. It is categorized as a thioester and is used primarily for research purposes in biochemical studies.

CAS Number : 887353-86-8

Molecular Weight : 624.87 g/mol

Structure : The compound features a long carbon chain with multiple ether and thioether linkages, which contribute to its unique chemical properties.

The biological activity of this compound is largely attributed to its structural components that influence metabolic pathways. The presence of keto and thioester functionalities suggests potential roles in metabolic modulation and enzyme interactions.

- Metabolic Pathways : The compound may interact with key metabolic pathways such as ketogenesis and fatty acid metabolism. Ketone bodies produced during ketosis can serve as alternative energy sources for various tissues, particularly the brain during glucose scarcity .

- Potential Antioxidant Properties : Some studies suggest that compounds with similar structures exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress .

Study 1: Ketogenic Diets and Energy Metabolism

A study explored the effects of ketogenic diets on energy metabolism and body composition. It highlighted the role of ketone bodies in providing energy substrates during low glucose availability. While this study did not directly test this compound, it provides insights into how similar compounds may function in metabolic contexts .

Study 2: Thioesters in Biochemical Reactions

Research has shown that thioesters can act as intermediates in various biochemical reactions. The compound's thioester group may facilitate enzymatic reactions involved in fatty acid synthesis and degradation .

Research Findings

Toxicity and Safety

According to available data, this compound is intended for research use only. It should be handled by trained professionals due to potential hazards associated with chemical exposure .

Q & A

Basic: What methodological approaches are recommended for synthesizing tert-Butyl-3,6,9,12,15,18,21-heptaoxa-34-keto-33-thiapentatriacontanoate?

Answer:

Synthesis of this polyether-thioether derivative requires sequential etherification and thioether formation. A modular approach is advised:

Ether Chain Assembly : Use iterative Williamson ether synthesis with tert-butyl-protected intermediates to build the heptaoxa chain. Monitor stepwise coupling via TLC and adjust reaction times to minimize hydrolysis .

Thioether Incorporation : Introduce the thia group via nucleophilic substitution with a mercaptan under inert atmosphere (N₂/Ar) to prevent oxidation. Purify intermediates via flash chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted thiols .

Ketone Installation : Employ oxidation of a secondary alcohol precursor (e.g., Swern or Dess-Martin conditions) to avoid over-oxidation. Confirm conversion via FT-IR (C=O stretch at ~1700 cm⁻¹) .

Basic: How can researchers optimize purification of this compound given its structural complexity?

Answer:

Purification challenges arise from the compound’s long polyether chain and tert-butyl group:

- Chromatography : Use reverse-phase HPLC (C18 column) with an acetonitrile/water gradient (70:30 to 95:5). Adjust pH to 3–4 with TFA to improve peak resolution .

- Recrystallization : Test solvent pairs (e.g., dichloromethane/hexane) at low temperatures (−20°C) to exploit differential solubility of ether vs. thioether segments .

- Purity Validation : Confirm ≥97% purity via LC-MS (high-resolution mode) and ¹H NMR integration of tert-butyl protons (singlet at δ 1.2–1.4 ppm) .

Advanced: How should contradictory spectroscopic data (e.g., NMR vs. MS) be resolved for this compound?

Answer:

Contradictions often stem from residual solvents, rotamers, or isotopic interference:

- NMR Artifacts : For broadened peaks in ¹³C NMR, use DEPT-135 to distinguish CH₂/OCH₂ groups. Assign thioether signals via 2D HSQC (¹H-¹³C correlation) .

- MS Discrepancies : High-resolution ESI-MS (HRMS) is critical. For example, a [M+Na]⁺ ion at m/z 823.42 (±0.01) confirms molecular weight. If adducts (e.g., K⁺) dominate, add ammonium acetate to suppress alkali interference .

- Dynamic Effects : Variable-temperature NMR (25–60°C) can resolve rotameric splitting in the thioether region .

Advanced: What factorial design strategies are suitable for studying the thioether group’s reactivity?

Answer:

A 2³ factorial design can systematically evaluate variables:

- Factors :

- Temperature (25°C vs. 60°C)

- Solvent polarity (THF vs. DMF)

- Oxidant concentration (0.1 M vs. 0.5 M H₂O₂)

- Responses :

- Reaction yield (HPLC)

- Sulfoxide/sulfone byproduct ratio (LC-MS)

- Analysis : Use ANOVA to identify significant interactions. For example, high temperature and polar solvents may accelerate sulfone formation, requiring lower oxidant concentrations to maintain selectivity .

Advanced: How does storage temperature impact the compound’s hydrolytic stability?

Answer:

The tert-butyl ester and thioether groups are hydrolytically labile. Stability studies should:

Accelerated Testing : Store aliquots at −20°C, 4°C, and 25°C for 1–3 months. Monitor degradation via:

- ¹H NMR loss of tert-butyl signal.

- LC-MS appearance of carboxylic acid (m/z Δ +18).

Buffer Compatibility : Test pH 2–8 buffers. Below pH 5, thioether oxidation to sulfoxide dominates; above pH 7, ester hydrolysis accelerates. Use argon-purged vials with desiccants for long-term storage .

Basic: What spectroscopic techniques are essential for characterizing the polyether-thioether backbone?

Answer:

- ¹H/¹³C NMR : Assign ether (δ 3.4–3.7 ppm) and thioether (δ 2.8–3.1 ppm) protons. Use DEPT-Q to confirm quaternary carbons in the tert-butyl group .

- FT-IR : Detect C-O-C stretches (1100–1250 cm⁻¹) and ketone C=O (1700–1750 cm⁻¹) .

- MALDI-TOF MS : For high-mass accuracy, use DHB matrix to avoid fragmentation of the labile ester .

Advanced: How can computational modeling guide the design of derivatives with enhanced stability?

Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify susceptible bonds (e.g., ester C-O). Calculate bond dissociation energies (BDEs) to predict hydrolysis rates .

- MD Simulations : Simulate solvation in water/DMSO mixtures (10 ns trajectories) to assess conformational flexibility and solvent accessibility of the thioether .

- QSPR Models : Corrogate experimental stability data with molecular descriptors (e.g., LogP, polar surface area) to prioritize synthetic targets .

Basic: What precautions are critical when handling this compound in aqueous reactions?

Answer:

- Moisture Control : Use anhydrous solvents (e.g., molecular sieves in THF) and Schlenk lines for air-sensitive steps .

- PPE : Wear nitrile gloves and safety goggles; avoid skin contact due to potential thiol byproducts .

- Waste Management : Quench reactions with NaHCO₃ before disposal to neutralize acidic degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.